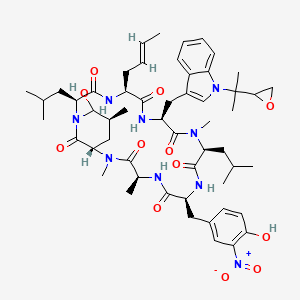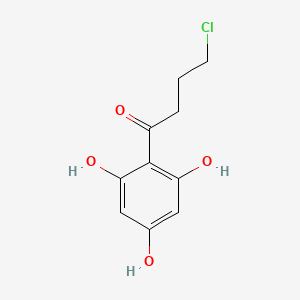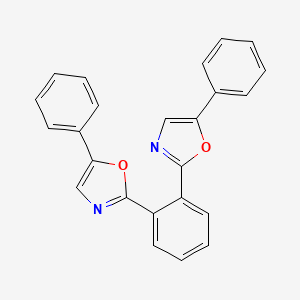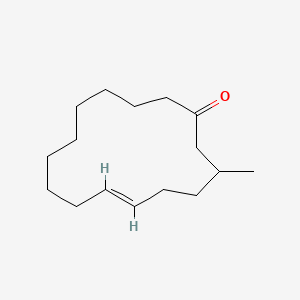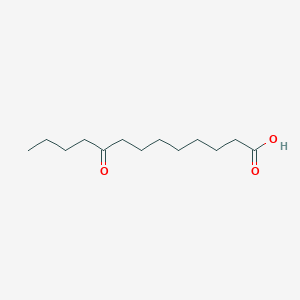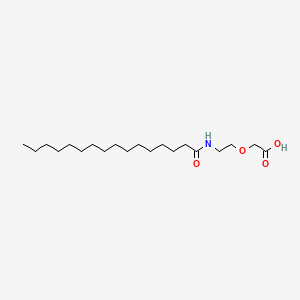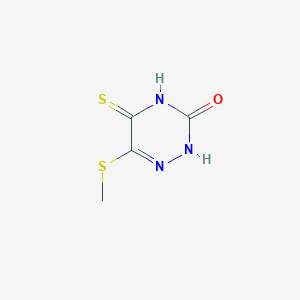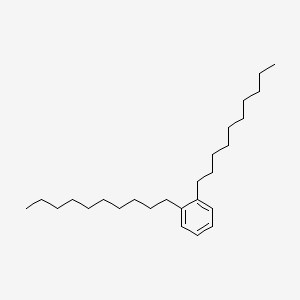
Octyl-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl-2-naphthol: is an organic compound with the molecular formula C18H24O . It is a derivative of 2-naphthol, where an octyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octyl-2-naphthol typically involves the alkylation of 2-naphthol with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-Naphthol+Octyl Halide→this compound+Halide Ion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl-2-naphthol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitrated, sulfonated, and halogenated products.
Aplicaciones Científicas De Investigación
Chemistry: Octyl-2-naphthol is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme kinetics and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of octyl-2-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
2-Naphthol: The parent compound of octyl-2-naphthol, known for its use in the synthesis of dyes and pigments.
1-Naphthol: An isomer of 2-naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Octyl-1-naphthol: A derivative of 1-naphthol with an octyl group attached to the first position of the naphthalene ring.
Uniqueness: this compound is unique due to the presence of the octyl group at the second position of the naphthalene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity, compared to its parent compound and other similar derivatives.
Propiedades
Número CAS |
31215-05-1 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-octylnaphthalen-2-ol |
InChI |
InChI=1S/C18H24O/c1-2-3-4-5-6-7-12-17-16-11-9-8-10-15(16)13-14-18(17)19/h8-11,13-14,19H,2-7,12H2,1H3 |
Clave InChI |
AAZCPESOYPGWEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



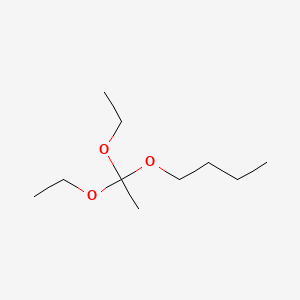
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

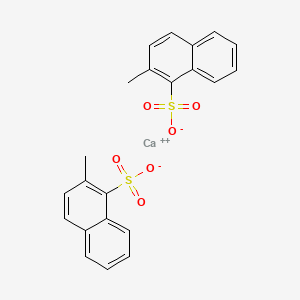
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
